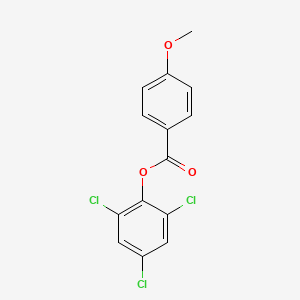
2,4,6-Trichlorophenyl 4-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trichlorophenyl 4-methoxybenzoate is a chemical compound known for its unique structure and properties It is an ester formed from the reaction of 2,4,6-trichlorophenol and 4-methoxybenzoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorophenyl 4-methoxybenzoate typically involves the esterification reaction between 2,4,6-trichlorophenol and 4-methoxybenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Trichlorophenyl 4-methoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the phenyl ring can be substituted by other nucleophiles under appropriate conditions.
Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 2,4,6-trichlorophenol and 4-methoxybenzoic acid.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution and hydrolysis.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride may be employed.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, replacing chlorine with a hydroxyl group would yield a hydroxyl-substituted derivative.
Hydrolysis: The major products are 2,4,6-trichlorophenol and 4-methoxybenzoic acid.
Applications De Recherche Scientifique
2,4,6-Trichlorophenyl 4-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mécanisme D'action
The mechanism by which 2,4,6-Trichlorophenyl 4-methoxybenzoate exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can vary based on the specific application and the environment in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4,6-Trichlorophenyl benzoate
- 2,4,6-Trichlorophenyl 4-hydroxybenzoate
- 2,4,6-Trichlorophenyl 4-aminobenzoate
Uniqueness
2,4,6-Trichlorophenyl 4-methoxybenzoate is unique due to the presence of both the trichlorophenyl and methoxybenzoate groups, which confer specific chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Propriétés
Numéro CAS |
5421-41-0 |
|---|---|
Formule moléculaire |
C14H9Cl3O3 |
Poids moléculaire |
331.6 g/mol |
Nom IUPAC |
(2,4,6-trichlorophenyl) 4-methoxybenzoate |
InChI |
InChI=1S/C14H9Cl3O3/c1-19-10-4-2-8(3-5-10)14(18)20-13-11(16)6-9(15)7-12(13)17/h2-7H,1H3 |
Clé InChI |
BQNKLZROORXYIG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



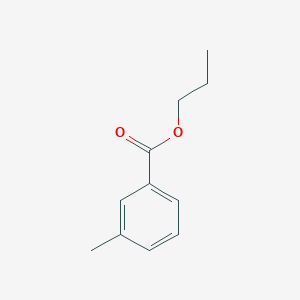


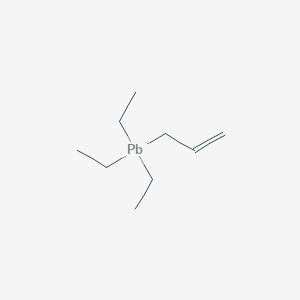
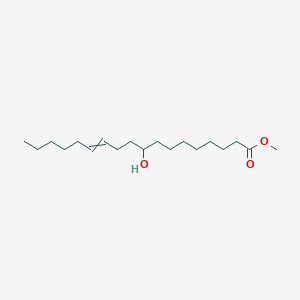
![1-{[Acetyl(benzyl)amino]methyl}naphthalen-2-yl acetate](/img/structure/B14728933.png)
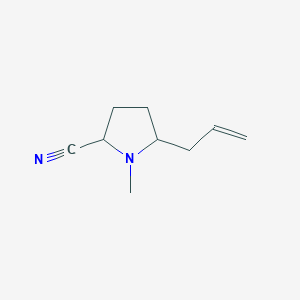

![15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-3-one](/img/structure/B14728951.png)
![2-(Bicyclo[4.2.1]nonan-2-ylidene)hydrazine-1-carboxamide](/img/structure/B14728962.png)
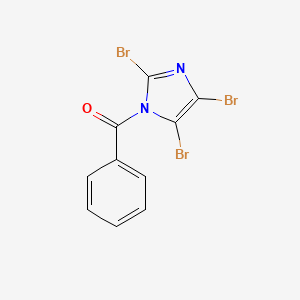
![2,3,8-Trimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14728984.png)

